molecular formula C16H23BO3 B2827370 4-Isobutyrylphenylboronic acid pinacol ester CAS No. 2096341-83-0

4-Isobutyrylphenylboronic acid pinacol ester

Cat. No.: B2827370
CAS No.: 2096341-83-0
M. Wt: 274.17
InChI Key: NHIQIMZJZLXMDB-UHFFFAOYSA-N
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Description

4-Isobutyrylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

The primary target of 4-Isobutyrylphenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis to create carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers an organoboron group to the transition metal catalyst . This transfer is facilitated by the unique reactivity and low toxicity of the boronic ester .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by the this compound, leads to the formation of new carbon-carbon bonds . This reaction is part of a broader class of reactions known as palladium-catalyzed cross-coupling reactions , which are fundamental in the synthesis of a wide array of organic compounds .

Pharmacokinetics

These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide array of organic compounds, including complex pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water. These compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological pH . Therefore, the environment in which these compounds are used must be carefully controlled to ensure their stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyrylphenylboronic acid pinacol ester typically involves the reaction of 4-isobutyrylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Isobutyrylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenols or quinones.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Isobutyrylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid pinacol ester
  • 4-Nitrophenylboronic acid pinacol ester
  • Biphenyl-4-boronic acid pinacol ester

Uniqueness

4-Isobutyrylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its isobutyryl group offers steric hindrance, enhancing its stability and making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIQIMZJZLXMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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